![molecular formula C24H21FN2O3S B6456409 3-{2-[(cyclobutylmethyl)(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one CAS No. 2549027-10-1](/img/structure/B6456409.png)
3-{2-[(cyclobutylmethyl)(2-fluorophenyl)amino]-1,3-thiazol-4-yl}-8-methoxy-2H-chromen-2-one
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Description
The compound contains several functional groups including a thiazole ring, a chromen-2-one moiety, and a fluorophenyl group. Thiazoles are aromatic sulfur-nitrogen compounds that are found in many biologically active substances. Chromen-2-one is a class of organic compounds known as coumarins, which are benzopyrones containing a 1-benzopyran moiety . The presence of these functional groups could suggest potential biological activity.
Molecular Structure Analysis
The compound likely has a complex 3D structure due to the presence of the cyclic thiazole and chromen-2-one rings. The electron-withdrawing fluorine atom on the phenyl ring could have interesting effects on the compound’s chemical properties .Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the thiazole ring can participate in nucleophilic substitution reactions . The fluorophenyl group could potentially undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. The presence of the fluorine atom could increase the compound’s stability and lipophilicity .Mechanism of Action
properties
IUPAC Name |
3-[2-[N-(cyclobutylmethyl)-2-fluoroanilino]-1,3-thiazol-4-yl]-8-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O3S/c1-29-21-11-5-8-16-12-17(23(28)30-22(16)21)19-14-31-24(26-19)27(13-15-6-4-7-15)20-10-3-2-9-18(20)25/h2-3,5,8-12,14-15H,4,6-7,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWMBMIXLDLMWKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=CSC(=N3)N(CC4CCC4)C5=CC=CC=C5F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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